molecular formula C19H18N2O5S2 B6527080 methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1321661-92-0

methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B6527080
CAS No.: 1321661-92-0
M. Wt: 418.5 g/mol
InChI Key: RYUBHYNTQKKVBA-UHFFFAOYSA-N
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Description

Methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C19H18N2O5S2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.06571403 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate (CAS Number: 1321661-92-0) is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

  • Molecular Formula : C19H18N2O5S2
  • Molecular Weight : 418.5 g/mol
  • Structural Features : The compound features a benzothiazole ring, a sulfonyl group, and an imino linkage which are significant for its biological interactions.

Antimicrobial Activity

Benzothiazole derivatives have been reported to exhibit significant antimicrobial properties. A study highlighted that various benzothiazole derivatives demonstrated antibacterial and antifungal activities against a range of pathogens. The minimal inhibitory concentration (MIC) for some derivatives was as low as 50 μg/mL, indicating potent activity against tested organisms .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (μg/mL)Activity Type
Compound A50Antibacterial
Compound B70Antifungal
This compoundTBDTBD

Anticancer Activity

Research has indicated that benzothiazole derivatives possess anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells. For instance, in vitro studies have shown that related compounds can inhibit cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). These compounds were evaluated for their ability to inhibit key signaling pathways involved in cancer progression .

Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effect of several benzothiazole derivatives on the growth of MDA-MB-231 and SK-Hep-1 cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 30 to 70 μM for the most active compounds.

Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory effects. A study reported that certain derivatives could significantly reduce the production of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many benzothiazoles act as inhibitors of enzymes involved in critical pathways such as those regulating cell proliferation and inflammation.
  • Receptor Binding : The compound may bind to specific receptors or proteins involved in disease processes, altering their activity.

Properties

IUPAC Name

methyl 2-[3-(benzenesulfonyl)propanoylimino]-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-21-15-9-8-13(18(23)26-2)12-16(15)27-19(21)20-17(22)10-11-28(24,25)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUBHYNTQKKVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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